2-Methoxy-4'-methylbenzophenone
Description
Properties
IUPAC Name |
(2-methoxyphenyl)-(4-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-7-9-12(10-8-11)15(16)13-5-3-4-6-14(13)17-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANDXFCUVROAOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346744 | |
| Record name | 2-METHOXY-4'-METHYLBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28137-36-2 | |
| Record name | 2-METHOXY-4'-METHYLBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method 1: Reaction with Dimethyl Sulfate
One prominent method for synthesizing 2-Methoxy-4'-methylbenzophenone involves the reaction of 2,4-dihydroxybenzophenone with dimethyl sulfate. The process is typically conducted in a solvent such as toluene or methanol under controlled pH conditions.
- Starting Material : 2,4-Dihydroxybenzophenone (BP-1).
- Reagents : Dimethyl sulfate.
- Conditions : The reaction is carried out at a pH of approximately 8 to 8.5.
- Yield : The crude product typically shows a content greater than 96%, with further purification yielding over 99% purity.
- High yield and purity post-purification.
Method 2: Hydrolysis and Methylation
Another method includes the hydrolysis of benzoyl chloride followed by methylation using methyl iodide.
- Starting Materials : Benzoyl chloride and methyl iodide.
- Reagents : Sodium hydroxide for hydrolysis; methyl iodide for methylation.
- Conditions : The reaction is performed in an alkaline medium at elevated temperatures.
Yield : This method can achieve yields exceeding 90% after purification.
- Simpler procedure with fewer steps compared to others.
Comparative Analysis of Preparation Methods
| Method | Starting Material | Reagents | Yield (%) | Purity (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Reaction with Dimethyl Sulfate | 2,4-Dihydroxybenzophenone | Dimethyl sulfate | >96 | >99 | High yield and purity | Toxicity of dimethyl sulfate |
| Hydrolysis and Methylation | Benzoyl chloride | Methyl iodide | >90 | >95 | Simpler procedure | Handling of reactive intermediates |
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4’-methylbenzophenone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of 2-Methoxy-4’-methylbenzoic acid.
Reduction: Formation of 2-Methoxy-4’-methylbenzyl alcohol.
Substitution: Formation of halogenated or nitrated derivatives of 2-Methoxy-4’-methylbenzophenone.
Scientific Research Applications
Cosmetic Applications
UV Filter in Sunscreens:
2-Methoxy-4'-methylbenzophenone is widely used as a UV filter in sunscreens and other cosmetic products. Its ability to absorb UV radiation protects the skin from harmful effects, such as sunburn and skin cancer. Studies have shown that this compound effectively blocks both UVA and UVB rays, contributing to skin protection in various formulations.
Stability and Formulation:
The unique structure of this compound allows it to interact favorably with other ingredients in cosmetic formulations. Research indicates that it maintains product stability while enhancing the overall efficacy of UV filters when combined with other compounds.
Pharmaceutical Applications
Potential as a Therapeutic Agent:
Recent studies have explored the potential of this compound as a therapeutic agent. It has been investigated for its role in modulating gene expression related to stress responses and repair mechanisms within cells. This property suggests that it may have implications in treating conditions related to oxidative stress.
Antioxidant Activity:
Research has demonstrated that compounds similar to this compound exhibit significant antioxidant activity. This activity is crucial for preventing cellular damage caused by free radicals, thereby supporting its potential use in pharmaceutical applications aimed at combating oxidative stress-related diseases .
Research Insights and Case Studies
Mechanism of Action
The mechanism of action of 2-Methoxy-4’-methylbenzophenone involves its ability to absorb UV radiation, thereby protecting materials or skin from UV damage. The methoxy and methyl groups enhance its UV-absorbing properties. The compound interacts with UV light, converting it into less harmful energy forms, thus preventing photodegradation or skin damage.
Comparison with Similar Compounds
4-Methoxy-4'-methylbenzophenone (CAS: 23886-71-7)
- Structure: Methoxy and methyl groups are both in the para positions (4 and 4') of the benzophenone backbone.
- Molecular Formula : C₁₅H₁₄O₂ (same as the target compound but isomerically distinct).
- Properties : Off-white crystalline powder with ≥99.5% purity.
- Applications: Pharmaceutical intermediate, similar to 2-methoxy-4'-methylbenzophenone .
- Key Difference : The para substitution pattern may influence crystallinity and solubility compared to the ortho -methoxy substitution in the target compound.
Oxybenzone (Benzophenone-3; CAS: 131-57-7)
- Structure : Hydroxy group at 2-position , methoxy group at 4-position (C₁₄H₁₂O₃).
- Molecular Weight : 228.25 g/mol.
- Applications : Widely used as a UV filter in sunscreens due to its ability to absorb UV-B and UV-A radiation .
- Key Difference: The hydroxyl group enhances hydrogen-bonding capacity, improving solubility in polar solvents compared to this compound.
Mexenone (2-Hydroxy-4-methoxy-4'-methylbenzophenone)
- Structure : Hydroxy at 2-position , methoxy at 4-position , and methyl at 4'-position (C₁₅H₁₄O₃).
- Applications : Sunscreen agent with selective inhibition of cytochrome P450 enzymes (e.g., 1A1, 1B1) .
- Key Difference: The hydroxyl group introduces photostability and biological activity absent in the non-hydroxylated target compound.
3,4-Difluoro-4'-methylbenzophenone (CAS: 157165-29-2)
- Structure : Fluorine atoms at 3- and 4-positions , methyl at 4'-position (C₁₄H₁₀F₂O).
- Properties : Predicted boiling point 343.9°C and density 1.208 g/cm³ .
- Key Difference: Fluorine substituents increase electronegativity and thermal stability, making it suitable for high-temperature applications compared to the non-fluorinated target compound.
Comparative Data Table
Research Findings and Key Insights
Substituent Position Effects: Ortho vs. Hydroxyl Group Impact: Hydroxyl-containing derivatives (e.g., Mexenone, Oxybenzone) exhibit enhanced UV absorption and biological activity, making them superior for cosmetic applications .
Thermal and Photochemical Stability: Fluorinated analogs like 3,4-difluoro-4'-methylbenzophenone demonstrate higher thermal stability, while non-fluorinated compounds like the target molecule may degrade under similar conditions .
Industrial Relevance: The target compound and its isomer (4-methoxy-4'-methylbenzophenone) are critical intermediates in drug synthesis, highlighting the importance of substituent positioning in pharmaceutical design .
Biological Activity
2-Methoxy-4'-methylbenzophenone (CAS No. 28137-36-2) is a compound of significant interest due to its diverse biological activities, particularly as a UV filter in cosmetic applications. Its unique structure, characterized by two aromatic rings linked by a carbonyl group and modified with methoxy and methyl substituents, enhances its chemical properties and biological interactions.
This compound exhibits several biochemical properties that contribute to its biological activity:
- UV Absorption : The compound effectively absorbs UV radiation, protecting skin cells from damage.
- Antioxidant Activity : It inhibits the production of reactive oxygen species (ROS), reducing oxidative stress in cells.
- Protein Interactions : It binds to proteins, potentially altering their conformation and activity, which may influence various cellular processes.
Cellular Effects
The compound's cellular effects are notable in skin cells, where it demonstrates protective mechanisms against UV-induced damage:
- DNA Protection : By absorbing UV radiation, it prevents DNA damage in skin cells.
- Signal Transduction Modulation : It influences signaling pathways such as the MAPK pathway, which is crucial for cell proliferation and apoptosis.
- Gene Expression : this compound modulates gene expression related to stress responses and repair mechanisms.
The molecular mechanisms through which this compound exerts its effects include:
- Binding Interactions : The compound can bind to DNA and proteins, forming complexes that inhibit or activate biochemical pathways.
- Enzyme Inhibition : It inhibits enzymes involved in ROS production, thereby mitigating oxidative stress.
- Transcription Factor Modulation : By interacting with transcription factors, it influences gene expression related to cellular stress responses.
Temporal Effects
In laboratory settings, the stability of this compound varies under different conditions. Long-term exposure to UV radiation or high temperatures can lead to degradation. However, studies indicate that it can provide sustained protection against UV damage over time.
Dosage Effects
The biological effects of this compound vary significantly with dosage:
- Low Doses : At lower concentrations, the compound effectively protects against UV radiation without significant adverse effects.
- High Doses : Elevated doses may lead to toxicity, including skin irritation and allergic reactions. Research indicates a threshold dose exists where protective effects diminish due to potential toxicity.
Metabolic Pathways
The metabolism of this compound involves various enzymatic pathways:
- Cytochrome P450 Enzymes : These enzymes metabolize the compound into various metabolites that may exhibit different biological activities and toxicities.
- Impact on Metabolic Flux : The metabolites formed can influence metabolic pathways and overall cellular function.
Transport and Distribution
The transport mechanisms of this compound within cells are critical for its efficacy:
- Binding to Transport Proteins : The compound can bind to specific transport proteins that facilitate its movement across cell membranes.
- Tissue Accumulation : It tends to accumulate in tissues such as the skin, where it exerts protective effects against UV radiation. Factors such as tissue type and blood flow influence its distribution.
Subcellular Localization
The localization of this compound within cellular compartments is vital for its biological activity:
- Nuclear Localization : The compound can localize in the nucleus, interacting with DNA and transcription factors to modulate gene expression.
- Cytoplasmic Presence : It is also found in the cytoplasm and at cell membranes, influencing various cellular processes.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
-
Protective Effects Against UV Damage :
- A study demonstrated that treatment with this compound significantly reduced DNA damage in human keratinocytes exposed to UV radiation.
-
Antioxidant Properties :
- Research showed that the compound effectively scavenges free radicals in vitro, indicating strong antioxidant potential.
- Safety Assessments :
Q & A
Q. What experimental approaches validate surfactant properties in nonionic applications?
- Methodology : Measure critical micelle concentration (CMC) via surface tension titration (Du Noüy ring method). Compare with SDS (anionic control). Assess emulsification efficiency in oil-water systems (e.g., toluene/water) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
